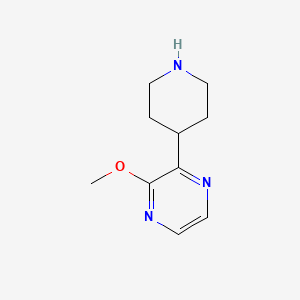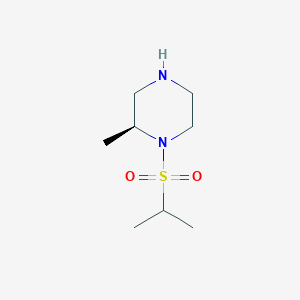
(2S)-2-メチル-1-(プロパン-2-スルホニル)ピペラジン
概要
説明
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .科学的研究の応用
有機合成
(2S)-2-メチル-1-(プロパン-2-スルホニル)ピペラジン: は有機合成、特にスルホニルフルオリドの生成において使用されます。スルホニルフルオリドは生物活性分子に広く存在し、汎用性の高い合成中間体です。 フルオロスルホニルラジカルの使用は、様々な合成経路において重要なスルホニルフルオリドの生成のための簡潔かつ効率的なアプローチとして台頭しています .
ケミカルバイオロジー
ケミカルバイオロジーでは、この化合物は潜在的な生物活性を有する分子の合成のためのビルディングブロックとして役立ちます。 スルホニルフルオリドの形成におけるその役割は重要です。これらの構造は、しばしば生物活性分子に見られ、ケミカルバイオロジーの進歩に貢献しています .
創薬
創薬におけるこの化合物の用途は、スルホニルフルオリド基を形成する能力に関連しています。 これらの基は、多くの医薬品の構造に不可欠であり、直接フルオロスルホニル化によるその合成は、新規医薬品の開発における貴重な方法です .
材料科学
材料科学において、(2S)-2-メチル-1-(プロパン-2-スルホニル)ピペラジンは、ポリマーまたは他の材料にスルホニルフルオリド官能基を組み込むことで、安定性または反応性の向上などの特定の特性を有する材料を作成するために使用できます .
サンドマイヤー反応
この化合物は、アリールアミンをアリールハロゲン化物に変換するために使用される方法であるサンドマイヤー反応に関与しています。 これは、生物活性化合物の構築に不可欠な炭素-ハロゲン、炭素-硫黄など、様々な結合の形成における前駆体として作用することができます .
S含有ヘテロ環の合成
この化合物は、ピロールやピロリジンなどのS含有ヘテロ環の合成にも使用されます。 これらのヘテロ環は、医薬品や農薬における潜在的な用途を有する化合物の開発において重要です .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . These interactions suggest that (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may act as a modulator of enzymatic activity, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with sulfonyl-protected β-amino ketones can lead to changes in cellular metabolism and gene expression, impacting cell growth and differentiation . Additionally, (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may affect cell signaling pathways by altering the activity of key enzymes and proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with sulfonyl-protected β-amino ketones results in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles, indicating its role as a modulator of enzymatic activity . These interactions suggest that (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine remains stable under various conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses may lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a specific dosage level triggers a marked response in cellular activity. Additionally, high doses of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s interaction with sulfonyl-protected β-amino ketones suggests its role in modulating enzymatic activity and metabolic flux . These interactions may lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of understanding the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with sulfonyl-protected β-amino ketones suggests that it may be transported and distributed through specific cellular pathways . These interactions may affect the compound’s localization and accumulation within cells, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is essential for elucidating its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
(2S)-2-methyl-1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBJTIVLGZBBO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



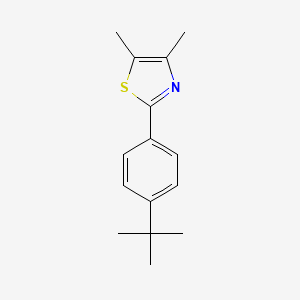

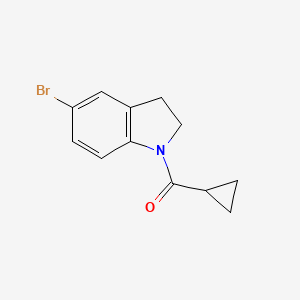
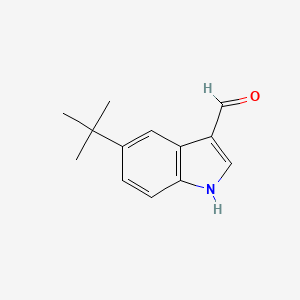

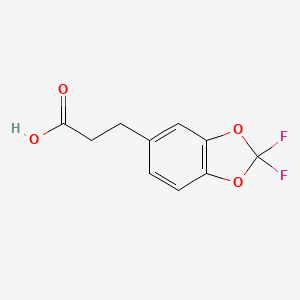
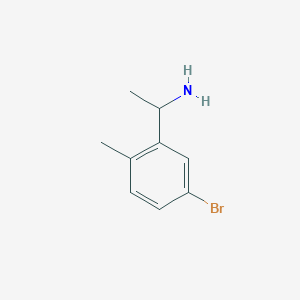


![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)
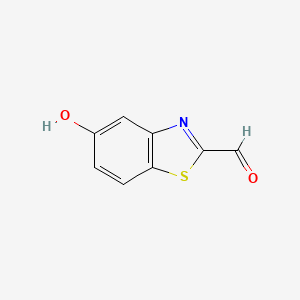
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)
